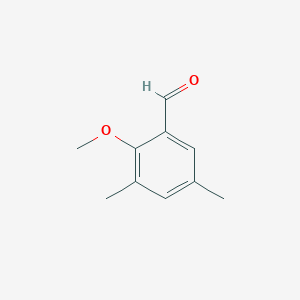

2-Methoxy-3,5-dimethylbenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-8(2)10(12-3)9(5-7)6-11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFJEFNETRXGGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406389 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16313-77-2 | |

| Record name | 2-methoxy-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde: Synthesis, Characterization, and Application

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-3,5-dimethylbenzaldehyde is a polysubstituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique substitution pattern—a methoxy group and two methyl groups ortho and para to the aldehyde functionality—imparts specific steric and electronic properties that make it a versatile building block in medicinal chemistry, agrochemical development, and materials science.[1] Furthermore, its distinct aromatic profile has led to its use in the fragrance and flavor industries.[1]

This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties to its synthesis and rigorous analytical characterization. The methodologies presented herein are grounded in established chemical principles, offering field-proven insights to guide researchers in its effective utilization.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is a liquid at room temperature, a characteristic that influences its handling and reaction setup.[1][2] Its solubility in common organic solvents like ethanol and ether, contrasted with limited aqueous solubility, dictates the choice of solvent systems for both reaction and purification.[2]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 16313-77-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2][3] |

| Molecular Weight | 164.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Purity | ≥95% (as determined by NMR) | [1] |

| Solubility | Soluble in ethanol, ether; limited in water | [2] |

| Storage Conditions | 2-8°C, sealed in a dry environment | [1][4] |

Part 2: Synthesis Pathway and Experimental Protocol

The synthesis of substituted benzaldehydes can be achieved through various formylation reactions. For this compound, a logical and efficient approach is the ortho-formylation of the corresponding substituted anisole, 1-methoxy-2,4-dimethylbenzene. The Duff reaction or directed ortho-metalation are viable strategies.[5] Below is a detailed protocol based on a directed ortho-metalation pathway, which offers high regioselectivity.

Causality of Experimental Choices:

-

Starting Material: 1-methoxy-2,4-dimethylbenzene is chosen because the methoxy group is a potent ortho-directing group, facilitating lithiation at the C2 position.

-

Reagent: n-Butyllithium (n-BuLi) is a strong base required to deprotonate the aromatic ring, creating a nucleophilic aryl-lithium species.

-

Solvent & Temperature: Anhydrous tetrahydrofuran (THF) is an appropriate polar aprotic solvent that is stable to strong bases at low temperatures. The reaction is conducted at -78°C to prevent side reactions and ensure kinetic control of the lithiation.

-

Formylating Agent: Anhydrous N,N-dimethylformamide (DMF) serves as the electrophilic source of the aldehyde group.

-

Quenching: The reaction is quenched with a mild acid (NH₄Cl) to protonate the intermediate alkoxide and neutralize any remaining organolithium species.

Diagram of Synthetic Pathway

Caption: Synthetic route via directed ortho-metalation.

Step-by-Step Synthesis Protocol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-methoxy-2,4-dimethylbenzene (1.0 eq) and anhydrous THF (10 mL per mmol of substrate).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70°C. Stir the resulting solution at -78°C for 2 hours.

-

Formylation: Add anhydrous DMF (1.5 eq) dropwise to the aryl-lithium solution. The reaction is typically exothermic; maintain the temperature at -78°C. After addition, allow the reaction to stir for an additional 3 hours at this temperature.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach ensures a self-validating system where each method provides complementary information.

Analytical Workflow Diagram

Caption: Integrated workflow for quality control analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies the unique carbon environments. The aldehydic proton is particularly diagnostic, appearing at a characteristic downfield shift (9-10 ppm).[6][7][8][9]

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Aldehyde (-CHO): ~10.3 ppm (singlet)

-

Aromatic (Ar-H): ~7.2 ppm (singlet) and ~7.0 ppm (singlet)

-

Methoxy (-OCH₃): ~3.9 ppm (singlet)

-

Methyl (-CH₃): ~2.4 ppm (singlet) and ~2.3 ppm (singlet)

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, integration values, and coupling patterns. Compare the observed data with predicted values to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds.[10] A reverse-phase method is ideal for this molecule, separating it from more polar or less polar impurities based on partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[11][12]

Step-by-Step Protocol:

-

System: An HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is effective. Start with a higher water concentration (e.g., 60% water, 40% acetonitrile) and ramp up to a higher acetonitrile concentration (e.g., 95% acetonitrile) over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm.

-

Sample Preparation: Prepare a ~0.1 mg/mL solution of the compound in acetonitrile. Filter through a 0.45 µm syringe filter.[10]

-

Injection & Analysis: Inject 10 µL and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It separates components in the gas phase followed by mass analysis, which provides a molecular weight and a fragmentation pattern (a molecular "fingerprint").[13][14] This is ideal for confirming the identity of the main peak and detecting any volatile impurities.

Step-by-Step Protocol:

-

System: A GC system coupled to a mass spectrometer.

-

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Injection: Inject 1 µL of a dilute solution (~0.1 mg/mL in dichloromethane) in split mode.

-

MS Analysis: Use electron ionization (EI) at 70 eV. Scan from m/z 40 to 300.

-

Data Analysis: The primary peak should exhibit a molecular ion (M⁺) at m/z = 164. The fragmentation pattern should be consistent with the structure (e.g., loss of a methyl group, loss of CO).

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key absorptions include the strong carbonyl (C=O) stretch of the aldehyde and C-H stretches for the aromatic and aliphatic groups.[15][16][17][18][19]

Characteristic Absorptions:

-

Aliphatic C-H Stretch: ~2950-2850 cm⁻¹

-

Aldehyde C-H Stretch: Two weak bands around 2830 cm⁻¹ and 2730 cm⁻¹[6]

-

Conjugated Aldehyde C=O Stretch: Strong band at ~1685-1710 cm⁻¹[6]

-

C-O Ether Stretch: ~1250 cm⁻¹

Step-by-Step Protocol:

-

Sample Preparation: Apply a thin film of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Place the plates in the spectrometer and acquire the spectrum over the range of 4000-600 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and confirm the presence of the expected functional groups.

Conclusion

This compound is a synthetically important molecule whose utility is unlocked through a clear understanding of its properties and a robust methodology for its synthesis and quality control. The protocols outlined in this guide provide a validated framework for researchers to produce and characterize this compound with a high degree of confidence. By integrating multiple analytical techniques—NMR, HPLC, GC-MS, and FTIR—a comprehensive and trustworthy assessment of the material's identity and purity is achieved, ensuring its suitability for downstream applications in drug discovery and chemical innovation.

References

-

Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.). Liberty University. Retrieved January 10, 2026, from [Link]

-

This compound | 16313-77-2. (n.d.). Appchem. Retrieved January 10, 2026, from [Link]

-

van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Retrieved January 10, 2026, from [Link]

-

Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved January 10, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. Retrieved January 10, 2026, from [Link]

- Process for the preparation of substituted benzaldehydes. (1986). Google Patents.

-

Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. Retrieved January 10, 2026, from [Link]

-

Carbon Isotope Characterization of Organic Intermediaries in Hydrothermal Hydrocarbon Synthesis by Pyrolysis-GC-MS-C-IRMS. (n.d.). NASA Technical Reports Server. Retrieved January 10, 2026, from [Link]

-

Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

-

2-Hydroxy-3,5-dimethoxybenzaldehyde. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

GC-MS chromatogram of organic intermediates detected in the plasma... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Development of a HPLC-FL method to determine benzaldehyde... (2019). PMC - NIH. Retrieved January 10, 2026, from [Link]

-

Development of a HPLC-FL method to determine benzaldehyde... (2019). RSC Advances. Retrieved January 10, 2026, from [Link]

-

Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques... (n.d.). MDPI. Retrieved January 10, 2026, from [Link]

-

Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). (n.d.). EPA. Retrieved January 10, 2026, from [Link]

-

Spectroscopy Tutorial: Aldehydes. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]

-

1H Chemical Shifts in NMR. Part 19. (n.d.). Modgraph. Retrieved January 10, 2026, from [Link]

-

Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (2022). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Detection and Identification of organics by FTIR and GC-MS Techniques. (n.d.). International Journal of Multidisciplinary Research and Development. Retrieved January 10, 2026, from [Link]

-

Example 8. (n.d.). University of Colorado Boulder. Retrieved January 10, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

Spectroscopy of Aldehydes and Ketones. (n.d.). Fiveable. Retrieved January 10, 2026, from [Link]

-

2,5-Dimethoxybenzaldehyde. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16313-77-2: this compound [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. 16313-77-2|this compound|BLD Pharm [bldpharm.com]

- 5. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 17. azooptics.com [azooptics.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde

Abstract

This technical guide provides a comprehensive examination of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2), a substituted aromatic aldehyde of significant interest in synthetic chemistry. This document delves into the molecule's structural attributes, physicochemical properties, a representative synthetic pathway, and its reactivity profile. A core focus is placed on the theoretical spectroscopic characterization, offering researchers a predictive framework for structural verification using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines its established applications as a versatile chemical intermediate and addresses critical safety and handling protocols for laboratory and industrial settings.

Introduction and Strategic Importance

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde, a methoxy group, and two methyl groups.[1] Its strategic importance stems from its role as a highly functionalized building block in organic synthesis. The specific arrangement of its substituents—an ortho-methoxy group and two meta-methyl groups relative to the aldehyde—creates a unique electronic and steric environment. This distinct structure makes it a valuable precursor in the development of more complex molecules, particularly within the pharmaceutical, agrochemical, and fragrance industries.[1] In drug development and research, it serves as a key intermediate for synthesizing novel compounds with potential biological activity.[1]

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its structure and inherent properties. The arrangement of the functional groups on the benzaldehyde core dictates its reactivity, solubility, and spectral characteristics.

Structural Analysis

The structure consists of:

-

A Benzene Ring: A stable aromatic core.

-

An Aldehyde Group (-CHO): Located at position C1, this is the primary reactive site for nucleophilic addition.

-

A Methoxy Group (-OCH₃): Positioned at C2 (ortho to the aldehyde), this electron-donating group influences the reactivity of both the aldehyde and the aromatic ring.

-

Two Methyl Groups (-CH₃): Located at C3 and C5, these groups provide steric bulk and are weakly electron-donating.

Caption: Molecular structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 16313-77-2 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

| Purity (Typical) | ≥95% | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis Pathway and Chemical Reactivity

As a specialized intermediate, understanding its synthesis and subsequent reactivity is paramount for research and development professionals.

Representative Synthesis

While multiple synthetic routes may exist, a logical and common approach involves a two-step process starting from a readily available precursor, 3,5-dimethylphenol. This pathway leverages classic organic reactions, ensuring its accessibility.

Step 1: Ortho-Formylation of 3,5-Dimethylphenol The first step is the introduction of the aldehyde group onto the aromatic ring. Due to the directing effects of the hydroxyl and methyl groups, the formyl group is preferentially introduced at an ortho position to the hydroxyl group. A common method for this transformation is the Duff reaction or a related formylation using an agent like dichloromethyl methyl ether with a Lewis acid catalyst such as titanium tetrachloride.[3]

Step 2: Williamson Ether Synthesis (Methylation) The resulting 2-hydroxy-4,6-dimethylbenzaldehyde is then methylated. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile. Subsequent reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, yields the final product, this compound.[4]

Caption: Representative two-step synthesis workflow.

Reactivity Profile

The chemical behavior of this compound is dominated by the aldehyde functional group. Key reactions include:

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by a wide range of nucleophiles (e.g., Grignard reagents, organolithiums, cyanide), followed by protonation to yield secondary alcohols.

-

Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol (2-methoxy-3,5-dimethylbenzyl alcohol) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidation: Mild oxidation will convert the aldehyde to the corresponding carboxylic acid (2-methoxy-3,5-dimethylbenzoic acid).

-

Condensation Reactions: It can participate in reactions like the Wittig reaction to form alkenes or condensation with amines to form imines (Schiff bases).

Spectroscopic Characterization (Theoretical)

Definitive structural confirmation relies on spectroscopic analysis. While experimental spectra for this specific isomer are not widely published, a theoretical analysis based on its structure provides a robust predictive model for verification.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each type of proton, with chemical shifts (δ) influenced by neighboring functional groups.

| Predicted Signal (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 - 10.5 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears far downfield. |

| ~7.2 - 7.4 | Singlet (s) | 1H | Aromatic H (C6-H) | Aromatic proton adjacent to the aldehyde group. |

| ~6.9 - 7.1 | Singlet (s) | 1H | Aromatic H (C4-H) | Aromatic proton between two methyl groups. |

| ~3.8 - 4.0 | Singlet (s) | 3H | Methoxy (-OCH₃) | Protons of the methoxy group, deshielded by the attached oxygen. |

| ~2.3 - 2.5 | Singlet (s) | 3H | Methyl (C3-CH₃) | Protons of the methyl group at the C3 position. |

| ~2.2 - 2.4 | Singlet (s) | 3H | Methyl (C5-CH₃) | Protons of the methyl group at the C5 position, likely with a slightly different shift from the C3-methyl. |

Predicted ¹³C NMR Spectrum

The carbon spectrum will complement the proton data, confirming the carbon skeleton.

| Predicted Signal (δ, ppm) | Assignment | Rationale |

| ~190 - 195 | Carbonyl (C=O) | The aldehyde carbonyl carbon is characteristic in this downfield region. |

| ~155 - 160 | Aromatic (C2-O) | Aromatic carbon attached to the electron-donating methoxy group. |

| ~135 - 145 | Aromatic (C3 & C5) | Aromatic carbons bearing the methyl groups. |

| ~125 - 135 | Aromatic (C1, C4, C6) | Remaining aromatic carbons. |

| ~55 - 60 | Methoxy (-OCH₃) | The carbon of the methoxy group. |

| ~20 - 25 | Methyl (-CH₃) x 2 | The two methyl carbons, expected to be in the aliphatic region. |

Predicted Infrared (IR) Spectrum

IR spectroscopy is ideal for identifying the key functional groups based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2950-3100 | Medium | C-H Stretch | Aromatic & Aliphatic |

| ~2820 & ~2720 | Medium | C-H Stretch (Fermi Doublet) | Aldehyde (-CHO) |

| ~1680-1700 | Strong | C=O Stretch | Aldehyde (-CHO) |

| ~1580-1600 | Medium | C=C Stretch | Aromatic Ring |

| ~1240-1260 | Strong | C-O Stretch (Asymmetric) | Aryl Ether |

Predicted Mass Spectrum

Electron Ionization Mass Spectrometry (EI-MS) would likely show:

-

Molecular Ion (M⁺): A strong peak at m/z = 164, corresponding to the molecular weight.

-

Key Fragments: A significant peak at m/z = 163 ([M-H]⁺) from the loss of the aldehyde proton, and a peak at m/z = 135 ([M-CHO]⁺) from the loss of the entire formyl group.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally similar aromatic aldehydes provides a strong basis for hazard assessment.[5][6]

-

GHS Hazard Classification (Anticipated):

Recommended Protocol for Safe Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 0-8°C).[1] Keep away from strong oxidizing agents.

Conclusion

This compound stands as a strategically valuable intermediate in synthetic organic chemistry. Its unique substitution pattern provides a platform for constructing complex molecular architectures. This guide has detailed its core structural and physicochemical properties, outlined a viable synthetic approach, and provided a robust theoretical framework for its spectroscopic identification. By adhering to the outlined safety protocols, researchers and drug development professionals can effectively and safely leverage the synthetic potential of this versatile compound.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-Methoxybenzaldehyde.

- PubChem. (n.d.). 3,5-Dimethoxybenzaldehyde. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN103524313A - 3,5-dimethylbenzaldehyde preparation method.

- Fisher Scientific. (2024). Safety Data Sheet for 3,5-Dimethylbenzaldehyde.

- Scribd. (n.d.). 2,5-Dimethoxybenzaldehyde From 4-Methoxy Phenol.

- Sigma-Aldrich. (n.d.). 3,5-Dimethoxybenzaldehyde 98%.

- CymitQuimica. (n.d.). CAS 16313-77-2: this compound.

- CHEN Zhi,tao, XIANG Jian,nan, LI Zhi,liang. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 2-Hydroxy-3-methoxybenzaldehyde.

- PrepChem.com. (n.d.). Synthesis of 2,4-dimethyl-6-hydroxybenzaldehyde.

- Google Patents. (n.d.). US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

- Appchem. (n.d.). This compound | 16313-77-2.

- CymitQuimica. (2024). Safety Data Sheet for 2-Methoxy-4-(methoxymethoxy)benzaldehyde.

- Fisher Scientific. (n.d.). Safety Data Sheet for 2,5-dimethoxybenzaldehyde.

Sources

- 1. CAS 16313-77-2: this compound [cymitquimica.com]

- 2. appchemical.com [appchemical.com]

- 3. prepchem.com [prepchem.com]

- 4. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 5. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-Methoxy-3,5-dimethylbenzaldehyde in Organic Solvents

Introduction: Understanding the Compound and the Critical Role of Solubility

2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2) is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group (-OCH₃), two methyl groups (-CH₃), and a primary aldehyde functional group (-CHO).[1] This compound typically presents as a colorless to pale yellow liquid with a distinct aromatic odor.[1] Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, and a key component in the fragrance and flavor industries.[1][2]

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic—it is a cornerstone of practical application. Solubility data governs the selection of appropriate solvents for:

-

Reaction Media: Ensuring reactants are in the same phase to facilitate chemical reactions.

-

Purification Processes: Designing effective crystallization, extraction, and chromatographic methods.

-

Product Formulation: Creating stable, homogeneous solutions for fragrances, flavorings, or pharmaceutical preparations.

This guide provides a deep dive into the theoretical principles governing the solubility of this compound, offers a predictive framework for its behavior in various organic solvents, and details a robust experimental protocol for quantitative solubility determination.

Theoretical Principles & Predictive Analysis of Solubility

2.1. The "Like Dissolves Like" Paradigm

The most fundamental principle guiding solubility is that a solute will dissolve best in a solvent that has a similar polarity.[3] The polarity of this compound is a composite of its functional groups:

-

Nonpolar Components: The benzene ring and two methyl groups constitute a large, hydrophobic (water-repelling) portion of the molecule. These regions interact favorably with nonpolar solvents through London dispersion forces.

-

Polar Components: The carbonyl group (C=O) in the aldehyde is strongly polar, creating a significant dipole moment.[4] The oxygen atom in the methoxy group also contributes to the molecule's overall polarity. These polar sites can engage in stronger dipole-dipole interactions with polar solvent molecules.

This dual nature—a large nonpolar backbone with distinct polar sites—suggests that this compound will be sparingly soluble in water but readily soluble in a wide range of common organic solvents .[1][4]

2.2. Predictive Solubility Profile

Based on its structure, we can forecast the solubility of this compound across different classes of organic solvents. The following table summarizes these predictions, providing a logical starting point for solvent screening in the laboratory.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane, Toluene, Diethyl Ether | High | The large nonpolar surface area of the dimethylbenzene ring will have strong van der Waals interactions with nonpolar solvents. Diethyl ether, while having a slight dipole, is an excellent solvent for many organic compounds.[1][3] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile | High to Moderate | These solvents possess significant dipole moments that can interact favorably with the polar aldehyde and methoxy groups. Their alkyl components also interact well with the nonpolar part of the solute. |

| Polar Protic | Ethanol, Methanol, Isopropanol | High | These alcohols can act as hydrogen bond acceptors with the carbonyl oxygen.[4] Their alkyl chains are compatible with the solute's nonpolar regions. Ethanol and ether are explicitly mentioned as suitable solvents.[1] |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise data, a systematic experimental approach is required. The isothermal equilibrium method, often referred to as the "shake-flask" method, is a reliable and widely accepted technique for determining the solubility of a compound in a given solvent at a specific temperature.

3.1. Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a water bath or incubator is critical for reproducibility and accuracy.

-

Equilibrium State: A saturated solution is one in which the rate of dissolution equals the rate of crystallization. Agitation (shaking or stirring) is essential to accelerate this process and ensure the system reaches true equilibrium within a reasonable timeframe (typically 24-72 hours).

-

Excess Solute: The presence of undissolved solid is a visual confirmation that the solution is saturated and has reached its maximum solute concentration under the given conditions.

-

Clarification: Centrifugation and filtration are crucial to separate the saturated liquid phase from any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the concentration of the dissolved solute due to its high sensitivity and specificity. A calibrated UV detector is ideal for aromatic aldehydes.

3.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the bath for a short period to let the excess solid settle.

-

Sampling & Clarification: Carefully withdraw an aliquot of the supernatant (the clear liquid phase) using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase used for analysis) to bring its concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a calibrated HPLC-UV method to determine the precise concentration of this compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) by accounting for the dilution factor.

3.3. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Solubility Determination.

Data Application in Research and Development

Accurate solubility data is immediately actionable. For a drug development professional, knowing the solubility in solvents like ethanol or ethyl acetate is vital for purification via crystallization. For a formulation scientist, this data dictates the maximum achievable concentration in a fragrance base. In synthetic chemistry, it allows for the selection of a reaction solvent that can hold both the starting material and intermediates in solution, preventing reaction stalls and improving yield. Modern approaches even leverage machine learning and computational chemistry to predict solubility, highlighting its critical importance in process design.[5][6]

References

-

Bores, C., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

-

Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds? [YouTube Video]. [Link]

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. [Link]

-

Vandavasi, V., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

-

Al-Malah, K. (2018). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol. [Link]

-

Solubility of Things. (n.d.). Benzaldehyde. [Link]

-

Wang, Z., et al. (2021). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. [Link]

-

PubChem. (n.d.). Benzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2-Methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-methoxy- (CAS 135-02-4). [Link]

-

NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

-

Appchem. (n.d.). This compound. [Link]

Sources

- 1. CAS 16313-77-2: this compound [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ncert.nic.in [ncert.nic.in]

- 5. d-nb.info [d-nb.info]

- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

An In-depth Technical Guide to the Potential Biological Activity of 2-Methoxy-3,5-dimethylbenzaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS 16313-77-2). While direct empirical data on the bioactivity of this specific molecule is limited in current literature, this document extrapolates its potential based on a thorough examination of structurally analogous benzaldehyde derivatives. By exploring the known antifungal, antimicrobial, and anticancer properties of related compounds, we present a scientifically grounded rationale for investigating this compound as a candidate for further biological screening. This guide details proposed experimental workflows for validating these predicted activities and discusses the underlying structure-activity relationships that inform these hypotheses.

Introduction and Current Applications

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a methoxy group at position 2 and methyl groups at positions 3 and 5.[1] Its chemical structure lends it to various applications, primarily as a key intermediate in organic synthesis. It is utilized in the production of pharmaceuticals and agrochemicals, where its specific substitution pattern can be crucial for the final product's efficacy and selectivity.[2] Additionally, its distinct aromatic properties have led to its use in the fragrance and flavoring industries.[2]

Despite its utility in chemical synthesis, the intrinsic biological activity of this compound remains largely unexplored. However, the broader class of substituted benzaldehydes is well-documented for a range of biological effects, suggesting that this compound may also possess latent therapeutic potential.[3] This guide aims to bridge this knowledge gap by providing a predictive analysis of its bioactivity, thereby offering a roadmap for future research.

Synthesis of this compound

The synthesis of substituted benzaldehydes can be achieved through various established organic chemistry methodologies. A common approach involves the formylation of a correspondingly substituted benzene ring. While specific synthesis routes for this compound are not extensively detailed in publicly available literature, a plausible synthetic pathway can be inferred from standard reactions.

Caption: A plausible synthetic route for this compound via the Vilsmeier-Haack reaction.

Predicted Biological Activities Based on Structural Analogs

The biological activity of aromatic compounds is heavily influenced by the nature and position of substituents on the benzene ring. By examining the known activities of structurally similar molecules, we can formulate hypotheses about the potential bioactivity of this compound.

Potential Antifungal Activity

Rationale: 3,5-Dimethoxybenzaldehyde, an isomer of the target molecule, has demonstrated significant antifungal activity, particularly against mutants of Aspergillus fumigatus and Saccharomyces cerevisiae.[3] The presence of methoxy groups is often associated with antifungal properties in benzaldehyde derivatives. The substitution pattern on this compound may influence its ability to interact with fungal-specific cellular targets.

Proposed Experimental Workflow: Broth Microdilution Assay

This assay is a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.

Caption: Workflow for assessing the antifungal activity of this compound.

Potential Antimicrobial Activity

Rationale: Various hydroxy- and methoxy-substituted benzaldehydes have been reported to possess antibacterial properties. For instance, 2-hydroxy-4-methoxybenzaldehyde and its derivatives have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The aldehyde functional group is known to be reactive and can potentially interact with bacterial proteins and enzymes, leading to cell death.

Proposed Experimental Workflow: Determination of MIC and Minimum Bactericidal Concentration (MBC)

Caption: Workflow for determining the MIC and MBC of this compound against bacterial strains.

Potential Anticancer Activity

Rationale: Benzaldehyde derivatives have been a subject of interest in cancer research. For example, certain benzyloxybenzaldehyde derivatives have exhibited potent activity against human promyelocytic leukemia (HL-60) cells.[3] The cytotoxic effects of these compounds are often attributed to the induction of apoptosis. The specific substitution pattern of this compound could influence its cytotoxicity and selectivity towards cancer cell lines.

Proposed Experimental Workflow: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

| Step | Procedure | Rationale |

| 1. Cell Seeding | Seed cancer cell lines (e.g., HL-60, MCF-7, A549) in 96-well plates and allow them to adhere overnight. | To establish a uniform cell monolayer for treatment. |

| 2. Compound Treatment | Treat the cells with serial dilutions of this compound for 24-72 hours. | To determine the dose- and time-dependent effects of the compound on cell viability. |

| 3. MTT Addition | Add MTT solution to each well and incubate for 3-4 hours. | Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals. |

| 4. Solubilization | Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals. | To release the colored product for quantification. |

| 5. Absorbance Reading | Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. | The absorbance is directly proportional to the number of viable cells. |

| 6. IC50 Calculation | Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve. | To quantify the potency of the compound in inhibiting cell growth. |

Structure-Activity Relationship (SAR) Insights

The biological activity of substituted benzaldehydes is governed by a complex interplay of electronic and steric effects of the substituents.

-

Methoxy Groups: The presence and position of methoxy groups can influence the lipophilicity of the molecule, affecting its ability to cross cell membranes. They are also electron-donating groups, which can modulate the reactivity of the aldehyde and the aromatic ring.

-

Methyl Groups: Methyl groups are weakly electron-donating and can introduce steric hindrance, which may affect the binding of the molecule to its biological target.

-

Aldehyde Group: The aldehyde functionality is a key pharmacophore in many biologically active benzaldehydes. It can participate in hydrogen bonding and covalent interactions with biological macromolecules.

A comparative analysis of the activities of different benzaldehyde isomers can provide valuable insights into the SAR.

| Compound | Substitution Pattern | Reported Biological Activity |

| This compound | 2-Methoxy, 3,5-Dimethyl | Predicted: Antifungal, Antimicrobial, Anticancer |

| 3,5-Dimethoxybenzaldehyde | 3,5-Dimethoxy | Antifungal, Antimicrobial, Anticancer, Larvicidal[3] |

| 2-Hydroxy-4-methoxybenzaldehyde | 2-Hydroxy, 4-Methoxy | Antimicrobial |

Conclusion

While this compound is currently recognized for its role as a synthetic intermediate, a systematic analysis of its structural analogs strongly suggests that it may possess valuable biological properties. The predictive framework and detailed experimental protocols provided in this guide are intended to catalyze further research into this promising compound. Empirical validation of its potential antifungal, antimicrobial, and anticancer activities could unveil new therapeutic applications and expand its utility beyond the chemical industry.

References

- A Comparative Guide to the Biological Activities of 3,5-Dimethoxybenzaldehyde Deriv

- CAS 16313-77-2: this compound. (n.d.). CymitQuimica.

- 2-Hydroxy-3,5-dimethylbenzaldehyde | C9H10O2 | CID 4770245. (n.d.). PubChem.

- 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. (n.d.). PubChem.

- This compound | 16313-77-2 | C10H12O2 | Appchem. (n.d.).

- Molecular structures of substituted benzaldehydes 1-50 (training set)... (n.d.).

- This compound. (n.d.). Chem-Impex.

Sources

The Genesis of Aroma and Bioactivity: An In-depth Technical Guide to the Discovery and History of Substituted Benzaldehydes

Abstract

Substituted benzaldehydes, a cornerstone of organic chemistry, represent a class of aromatic compounds whose discovery and development have profoundly influenced the trajectory of the fragrance, flavor, and pharmaceutical industries. This in-depth technical guide traverses the historical landscape of their discovery, from the initial isolation of benzaldehyde from bitter almonds to the elucidation of elegant synthetic methodologies that enabled the production of a vast array of derivatives. We will explore the pivotal moments and key scientific minds that shaped our understanding of these versatile molecules, detailing the evolution of synthetic strategies and their impact on modern drug development and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and scientific evolution of substituted benzaldehydes.

The Dawn of Aromatic Aldehydes: The Isolation and Synthesis of Benzaldehyde

The story of substituted benzaldehydes begins with the parent compound, benzaldehyde (C₆H₅CHO), the simplest aromatic aldehyde.[1][2] Its characteristic almond-like scent has been recognized for centuries, but its chemical identity remained elusive until the 19th century.

In 1803, the French pharmacist Martrès first extracted benzaldehyde from bitter almonds (Prunus dulcis).[1][3] Further investigations by French chemists Pierre Robiquet and Antoine Boutron-Charlard continued to unravel the nature of this "oil of bitter almonds." However, it was the seminal work of Friedrich Wöhler and Justus von Liebig in 1832 that marked a turning point. They not only studied benzaldehyde but also successfully synthesized it, a significant achievement that contributed to the foundation of structural theory in organic chemistry.[1][2]

Early commercial production of benzaldehyde, which began around 1900, was largely dependent on the availability of benzyl chloride.[4][5] The primary industrial method involved the chlorination of toluene to benzal chloride, followed by hydrolysis.[2][5] This process, however, often resulted in products contaminated with chlorine residues, a significant concern for applications in flavors and fragrances.[4]

Over the years, numerous other synthetic methods have been developed, including the partial oxidation of benzyl alcohol, the alkali hydrolysis of benzal chloride, and the carbonylation of benzene.[1][3] Natural benzaldehyde can also be produced from cinnamaldehyde, obtained from cassia oil, through a retro-aldol reaction.[1]

Nature's Palette: The Discovery of Key Substituted Benzaldehydes

The exploration of natural products in the 19th century led to the discovery of several important substituted benzaldehydes, many of which remain commercially significant today.

Vanillin: The Essence of Vanilla

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the primary chemical component of vanilla bean extract.[6] While vanilla was used as a flavoring for centuries, the pure compound was not isolated until 1858 by Théodore Nicolas Gobley.[7][8] The chemical structure of vanillin was deduced in 1874 by German scientists Ferdinand Tiemann and Wilhelm Haarmann, who also achieved its synthesis from coniferin, a glucoside found in pine bark.[6][7][8]

This breakthrough laid the groundwork for the commercial production of synthetic vanillin. Early synthesis relied on eugenol, found in clove oil, a method that was prevalent until the 1920s.[7][9] Subsequently, a more economical process was developed utilizing lignin, a byproduct of the paper industry.[6][7] Today, most synthetic vanillin is produced from the petrochemical precursors guaiacol and glyoxylic acid.[6]

Piperonal: The Scent of Heliotrope

Piperonal (3,4-methylenedioxybenzaldehyde), also known as heliotropin, is prized for its floral, cherry-like aroma.[10] It was first used in perfumery in the early 1880s. Piperonal can be prepared through the oxidative cleavage of isosafrole or via a multi-step synthesis from catechol.[10] Its structural similarity to other aromatic aldehydes like benzaldehyde and vanillin has made it a valuable component in fragrances and flavors.[10] Beyond its use in perfumery, piperonal serves as a precursor in the synthesis of pharmaceuticals such as L-DOPA and tadalafil.[10]

The Chemist's Toolkit: Development of Formylation Reactions

The increasing demand for substituted benzaldehydes spurred the development of general synthetic methods to introduce a formyl group (-CHO) onto an aromatic ring, a process known as formylation. Several named reactions have become indispensable in the organic chemist's arsenal.

The Gattermann-Koch Reaction: Formylation with Carbon Monoxide

Discovered by Ludwig Gattermann and J. C. Koch in 1897, the Gattermann-Koch reaction introduces an aldehyde group onto a benzene ring using carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12] This reaction is particularly useful for the industrial production of benzaldehyde from benzene.[11] The reactive electrophile is believed to be the formyl cation, [HCO]⁺. A variation of this reaction, often simply called the Gattermann reaction, uses hydrogen cyanide instead of carbon monoxide.[11]

Experimental Workflow: Gattermann-Koch Reaction

Sources

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. Benzaldehyde | Aroma, Flavoring, Preservative | Britannica [britannica.com]

- 3. OVERVIEW OF NATURAL BENZALDEHYDE | TECHVINA [techvina.vn]

- 4. foreverest.net [foreverest.net]

- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 6. Vanillin [chemeurope.com]

- 7. Vanillin - Wikipedia [en.wikipedia.org]

- 8. briandcolwell.com [briandcolwell.com]

- 9. symrise.com [symrise.com]

- 10. Piperonal - Wikipedia [en.wikipedia.org]

- 11. oxfordreference.com [oxfordreference.com]

- 12. Gattermann koch | PPTX [slideshare.net]

The Theoretical Landscape of Methoxy-Dimethylbenzaldehydes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy-dimethylbenzaldehydes are a fascinating class of organic compounds that hold significant potential in various scientific domains, including medicinal chemistry and materials science. The strategic placement of electron-donating methoxy and methyl groups on the benzaldehyde scaffold gives rise to a rich tapestry of isomers, each with unique electronic, steric, and, consequently, reactive properties. This technical guide provides a comprehensive exploration of the theoretical underpinnings of these molecules. We will delve into their conformational preferences, electronic structure, spectroscopic signatures, and reactivity profiles, supported by computational and experimental data. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the nuanced properties of methoxy-dimethylbenzaldehyde isomers for innovative applications.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are pivotal building blocks in organic synthesis, serving as precursors to a vast array of more complex molecules. The nature and position of substituents on the aromatic ring profoundly influence the chemical behavior of the aldehyde functional group and the ring itself. Methoxy (-OCH₃) and methyl (-CH₃) groups, being electron-donating, activate the aromatic ring towards electrophilic substitution and modulate the electrophilicity of the carbonyl carbon. Understanding the interplay of these substituent effects is paramount for designing synthetic routes and predicting the properties of novel compounds. This guide will focus specifically on the theoretical properties of methoxy-dimethylbenzaldehyde isomers, providing a foundational understanding for their application in drug design and materials science.

Conformational Analysis and Molecular Geometry

The spatial arrangement of the methoxy, methyl, and aldehyde groups relative to the benzene ring dictates the steric accessibility of reactive sites and influences intermolecular interactions. The planarity of the molecule is a key determinant of its electronic properties.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the preferred conformations of substituted benzaldehydes. For instance, studies on dimethoxybenzaldehyde isomers have shown that the molecules are nearly planar in their crystalline state.[1] The largest deviation from the aromatic plane is often observed for one of the methoxy groups, as seen in 2,3-dimethoxybenzaldehyde.[1] This deviation is a result of steric hindrance between adjacent substituents.

In methoxy-dimethylbenzaldehydes, the rotational barriers around the C(aryl)-C(aldehyde) and C(aryl)-O(methoxy) bonds determine the most stable conformers. The interplay between steric repulsion of the bulky methyl and methoxy groups and the electronic stabilization from conjugation governs the final geometry. For example, in 2,5-dimethoxybenzaldehyde, a theoretical study of its exo and endo isomers revealed that the exo-isomer is the kinetically favored conformer.[2]

Computational Workflow for Geometric Optimization

Caption: A simplified reaction pathway for the formation of an imine from an aldehyde and a primary amine.

Reactions at the Aromatic Ring: Electrophilic Substitution

The highly activated aromatic ring readily undergoes electrophilic aromatic substitution reactions. [3][4][5]The directing effects of the methoxy and methyl groups determine the regioselectivity of these reactions.

-

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acids.

-

Halogenation: Introduction of a halogen (Cl, Br) using a Lewis acid catalyst.

-

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

-

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl or acyl halide and a Lewis acid catalyst. [5]

Experimental Protocols

General Protocol for Spectroscopic Analysis

Objective: To characterize the structure of a synthesized methoxy-dimethylbenzaldehyde isomer.

Materials:

-

Synthesized methoxy-dimethylbenzaldehyde sample

-

Deuterated chloroform (CDCl₃) for NMR

-

Spectroscopic grade solvent (e.g., ethanol or acetonitrile) for UV-Vis

-

NMR spectrometer (e.g., 400 MHz)

-

FT-IR spectrometer with ATR accessory

-

UV-Vis spectrophotometer

Procedure:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the proton signals.

-

Reference the chemical shifts to the residual solvent peak.

-

-

FT-IR Spectroscopy:

-

Place a small amount of the solid sample directly on the ATR crystal of the FT-IR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands for the functional groups present.

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a suitable spectroscopic grade solvent.

-

Record the UV-Vis spectrum in the range of 200-400 nm using a quartz cuvette.

-

Use the pure solvent as a blank for baseline correction.

-

Protocol for a Representative Nucleophilic Addition Reaction: Synthesis of a Schiff Base

Objective: To synthesize a Schiff base from a methoxy-dimethylbenzaldehyde isomer and a primary amine.

Materials:

-

Methoxy-dimethylbenzaldehyde isomer

-

Primary amine (e.g., aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, dissolve the methoxy-dimethylbenzaldehyde (1 equivalent) in ethanol.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Attach a condenser and heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution. If so, collect the solid by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the purified Schiff base using spectroscopic methods (NMR, IR).

Conclusion

The theoretical properties of methoxy-dimethylbenzaldehydes are a direct consequence of the intricate interplay between the electronic and steric effects of their substituents. This guide has provided a comprehensive overview of their conformational analysis, electronic structure, spectroscopic characteristics, and chemical reactivity. A thorough understanding of these fundamental principles is crucial for researchers and scientists aiming to utilize these versatile molecules in the design and synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. The provided experimental and computational protocols offer a practical framework for the investigation and application of this important class of aromatic aldehydes.

References

- A Comparative Guide to the Reactivity of Trimethoxybenzaldehyde Isomers. (2023). BenchChem.

- Berski, S., Gordon, A. J., & Ciunik, L. Z. (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. Journal of Molecular Modeling, 21(3), 57.

- Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde. (2020). Molecules, 25(24), 5969.

- The crystal structures of four dimethoxybenzaldehyde isomers. (2009).

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2023). Molecules, 28(14), 5408.

- Synthesis, spectral and theoretical characterization of 5,6-Dichloro/Dimethyl-2-(2',3'/2',4'/2',5'/3',4'/3',5'-Dimethoxyphenyl)-1H-Benzimidazoles. (2015). Journal of Molecular Structure, 1099, 44-55.

- A Comparative Guide to Spectrophotometric Methods for Aldehyde Quantific

- Supporting Information For. (n.d.). The Royal Society of Chemistry.

- Theoretical Studies on the Molecular Structure of 3,5-Dimethylbenzaldehyde: A Technical Guide. (2023). BenchChem.

- QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. (2021). Journal of Biomolecular Structure and Dynamics, 39(14), 5143-5161.

- Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts.

- Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.).

- 3D-QSAR, ADME-Tox In Silico Prediction and Molecular Docking Studies for Modeling the Analgesic Activity against Neuropathic Pain of Novel NR2B-Selective NMDA Receptor Antagonists. (2022). Molecules, 27(14), 4485.

- 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives as Sortase A Inhibitors. (2021). Molecules, 26(24), 7498.

- Show how you would accomplish the following syntheses. (c) benzene → p-methoxybenzaldehyde. (n.d.). Pearson.

- 3,5-Dimethoxybenzaldehyde. (n.d.). PubChem.

- The synthesis route of the title compound; (i) 2 eq. of... (n.d.).

- 2,5-Dimethoxy-3,4-dimethylbenzaldehyde. (n.d.). PubChem.

- p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. (n.d.). Study.com.

- Structure, vibrational analysis, electronic properties and chemical reactivity of two benzoxazole derivatives: Functional density theory study. (2021). Journal of Molecular Structure, 1230, 129881.

- (A) : P-Methoxy benzaldehyde is less reactive than benzaldehyde towers cyanohydrin formation . (R) : +R - effect of the methoxy group increases the electron deficiency of the carbonyl carbon . (n.d.). Allen.

- Synthesis of the 3,4,5-Trimethoxy-2-(3,4-methylenedioxy-6-nitrophenyl)benzaldehyde for Divergent Preparation of Cytotoxic Biaryls. (2008). Synlett, 2008(11), 1637-1640.

- Electrophilic Aromatic Substitution: The Six Key Reactions. (2023). Master Organic Chemistry.

- Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017). Organic Process Research & Development, 21(8), 1146-1151.

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Metabolites, 9(6), 114.

- p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. (2023). Filo.

- 36.02 Electrophilic Aromatic Substitutions of Substituted Benzenes. (2018). YouTube.

- Catalytic Enantioselective Synthesis of 1,1-Disubstituted Isochromans. (2023). Journal of the American Chemical Society, 145(1), 349-360.

- A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. (2001).

- 3,4-Dimethoxybenzaldehyde 99 120-14-9. (n.d.). Sigma-Aldrich.

- 2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde. (2016).

- Which is more reactive towards nucleophilic substitution reaction among methyl benzaldehyde, aminobenzaldehylde and salicyldehyde? (2020). Quora.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Exo⇔Endo Isomerism, MEP/DFT, XRD/HSA-Interactions of 2,5-Dimethoxybenzaldehyde: Thermal, 1BNA-Docking, Optical, and TD-DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methoxy-3,5-dimethylbenzaldehyde literature review

An In-depth Technical Guide to 2-Methoxy-3,5-dimethylbenzaldehyde for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its unique substitution pattern, featuring a methoxy group ortho to the aldehyde and two methyl groups on the aromatic ring, imparts specific reactivity and properties that make it a compound of interest for researchers in medicinal chemistry, materials science, and fragrance development.[1][2] This guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on its utility in research and development.

Physicochemical Properties

This compound is a liquid at room temperature, typically appearing colorless to pale yellow with a characteristic aromatic odor.[1][2] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water due to its predominantly nonpolar structure.[2]

| Property | Value | Source |

| CAS Number | 16313-77-2 | [1] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| Appearance | Liquid | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from the well-established synthesis of analogous substituted benzaldehydes.[4][5][6] The most logical approach involves a two-step process starting from a commercially available substituted phenol: formylation followed by methylation.

A likely precursor for this synthesis is 2-hydroxy-3,5-dimethylbenzaldehyde.[7] The synthesis would proceed as follows:

-

Formylation of 3,5-dimethylphenol: This step introduces the aldehyde group onto the aromatic ring. Common methods for ortho-formylation of phenols include the Reimer-Tiemann, Duff, or Vilsmeier-Haack reactions. The Reimer-Tiemann reaction, for instance, uses chloroform in a basic solution.[6]

-

Methylation of the hydroxyl group: The resulting 2-hydroxy-3,5-dimethylbenzaldehyde is then methylated to yield the final product. A standard method for this transformation is the Williamson ether synthesis, using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.[4][6]

Proposed Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-3,5-dimethylbenzaldehyde (via a modified Duff reaction)

-

To a solution of 3,5-dimethylphenol and hexamethylenetetramine in trifluoroacetic acid, heat the mixture at reflux for several hours.

-

After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled to room temperature.

-

The reaction mixture is then hydrolyzed by the addition of an aqueous acid solution (e.g., HCl) and heated to reflux to convert the intermediate imine to the aldehyde.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

To a solution of 2-hydroxy-3,5-dimethylbenzaldehyde in a polar aprotic solvent such as acetone or acetonitrile, add an excess of anhydrous potassium carbonate.[6]

-

Add dimethyl sulfate dropwise to the stirred suspension at room temperature.[6]

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

Synthetic Workflow Diagram:

Caption: Proposed two-step synthesis of this compound.

Reactivity and Potential Applications

The reactivity of this compound is governed by its functional groups: the aldehyde, the methoxy group, and the dimethyl-substituted aromatic ring.[2]

-

Aldehyde Group: The aldehyde is the primary site of reactivity, susceptible to nucleophilic attack. It can undergo a wide range of reactions, including:

-

Reductive amination: To form corresponding amines, which are crucial intermediates in pharmaceutical synthesis.

-

Wittig reaction: To form alkenes.

-

Grignard and organolithium reactions: To form secondary alcohols.

-

Oxidation: To form the corresponding carboxylic acid (2-methoxy-3,5-dimethylbenzoic acid).[8]

-

Condensation reactions: Such as the Knoevenagel or aldol condensations.

-

-

Aromatic Ring: The electron-donating methoxy and methyl groups activate the aromatic ring towards electrophilic aromatic substitution. The directing effects of these groups would likely favor substitution at the C4 and C6 positions.

Applications in Drug Development and Research

This compound is a versatile intermediate for the synthesis of more complex molecules with potential biological activity.[1] Its structural motifs are found in various classes of compounds. The closely related 2,5-dimethoxybenzaldehyde is a well-known precursor in the synthesis of the 2C family of psychedelic phenethylamines, highlighting the utility of such substituted benzaldehydes in the development of neurologically active compounds.[9]

Researchers can utilize this compound as a starting material to explore new chemical space in drug discovery programs. For example, it can be used to synthesize novel Schiff bases, chalcones, or other heterocyclic compounds with potential therapeutic applications.

Application Workflow Diagram:

Caption: Key reaction pathways and applications for this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, the expected spectral characteristics can be predicted based on its structure:

-

¹H NMR:

-

A singlet for the aldehyde proton (CHO) between δ 9.5-10.5 ppm.

-

Two singlets for the aromatic protons.

-

A singlet for the methoxy group (OCH₃) protons around δ 3.8-4.0 ppm.

-

Two singlets for the two methyl group (CH₃) protons.

-

-

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon between δ 190-200 ppm.

-

Signals for the aromatic carbons, including the oxygen- and alkyl-substituted carbons.

-

A signal for the methoxy carbon around δ 55-60 ppm.

-

Signals for the methyl carbons.

-

-

IR Spectroscopy:

-

A strong C=O stretching band for the aldehyde around 1680-1700 cm⁻¹.

-

C-H stretching bands for the aromatic and alkyl groups.

-

C-O stretching bands for the ether linkage.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to its molecular weight (164.20).

-

Characteristic fragmentation patterns, such as the loss of a proton (M-1) or a methoxy group (M-31).

-

Safety and Handling

Recommended safety precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water.

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in various fields, particularly in the synthesis of novel compounds for pharmaceutical and agrochemical research. While detailed characterization and application data are still emerging, its structural features and reactivity profile make it a compound of interest for further investigation. The synthetic and application workflows outlined in this guide provide a solid foundation for researchers and drug development professionals looking to incorporate this building block into their synthetic strategies.

References

-

Chem-Impex. This compound.

-

Google Patents. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde.

-

PubChem. 2-Hydroxy-3,5-dimethylbenzaldehyde.

-

CymitQuimica. CAS 16313-77-2: this compound.

-

PubChem. 3,5-Dimethoxybenzaldehyde.

-

Appchem. This compound.

-

Journal of Chongqing University. A New Synthetic Method for 2,5-Dimethoxybenzaldehyde.

-

ResearchGate. (a) Experimental ¹H NMR spectrum of 2,5-dimethoxybenzaldehyde in CDCl3...

-

NIST WebBook. Benzaldehyde, 2,3-dimethoxy-.

-

Chemcasts. Thermophysical Properties of 2-Methoxy-3,5-dimethylbenzoic acid.

-

Fisher Scientific. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde.

-

Sigma-Aldrich. SAFETY DATA SHEET - 2,5-Dimethoxybenzaldehyde.

-

NIST/TRC Web Thermo Tables. 2-methoxybenzaldehyde.

-

NP-MRD. Showing NP-Card for 2-Hydroxy-5-methoxybenzaldehyde (NP0079720).

-

ChemicalBook. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?.

-

The Royal Society of Chemistry. Electronic Supplementary Information.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - o-Vanillin.

-

Sigma-Aldrich. 2,3-Dimethoxybenzaldehyde 98.

-

Wikipedia. 2,5-Dimethoxybenzaldehyde.

-

Sigma-Aldrich. 2,5-Dimethoxybenzaldehyde 99.

-

PubChem. Benzaldehyde, 3,5-dimethyl-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 16313-77-2: this compound [cymitquimica.com]

- 3. appchemical.com [appchemical.com]

- 4. US6670510B2 - Process for preparing 2,5-dimethoxy benzaldehyde - Google Patents [patents.google.com]

- 5. qks.cqu.edu.cn [qks.cqu.edu.cn]

- 6. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 7. 2-Hydroxy-3,5-dimethylbenzaldehyde | C9H10O2 | CID 4770245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem-casts.com [chem-casts.com]

- 9. 2,5-Dimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide on the Spectroscopic Data of 2-Methoxy-3,5-dimethylbenzaldehyde: A Case of Limited Publicly Available Data

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of 2-Methoxy-3,5-dimethylbenzaldehyde (CAS No. 16313-77-2), a compound of interest in fragrance, flavoring, and pharmaceutical synthesis.[1][2] Despite a comprehensive search of publicly available scientific databases and literature, experimental spectroscopic data—specifically ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for this compound could not be located. This guide will therefore outline the predicted spectroscopic characteristics based on established principles and data from structurally similar compounds. It will also provide detailed, field-proven protocols for acquiring the necessary experimental data, thereby serving as a foundational document for researchers encountering this compound.

Introduction: The Challenge of Characterizing a Niche Aromatic Aldehyde